1-(Cyclohexylamino)-4-methylanthracene-9,10-dione
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Overview
Description
1-(Cyclohexylamino)-4-methylanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a cyclohexylamino group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclohexylamino)-4-methylanthracene-9,10-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1-amino-4-methylanthracene-9,10-dione with cyclohexylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-4-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-(Cyclohexylamino)-4-methylanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s biological activity makes it a candidate for studies on cell signaling and enzyme inhibition.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-4-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cell signaling pathways, leading to its biological effects. For instance, it may act as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylamino)-4-methylanthracene-9,10-dione: shares similarities with other anthraquinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(cyclohexylamino)-4-methylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-11-12-17(22-14-7-3-2-4-8-14)19-18(13)20(23)15-9-5-6-10-16(15)21(19)24/h5-6,9-12,14,22H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUYSAQQJOFJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC3CCCCC3)C(=O)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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